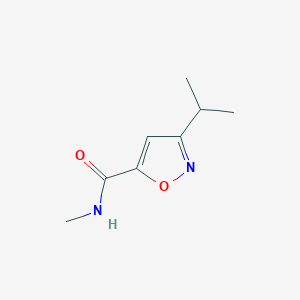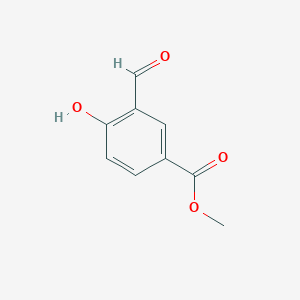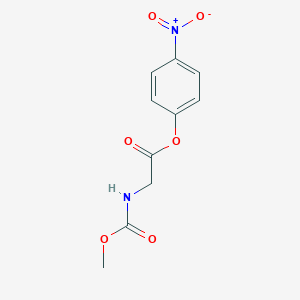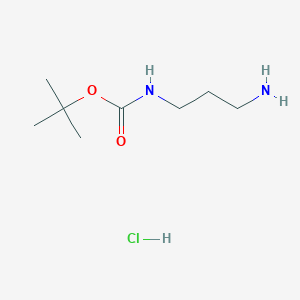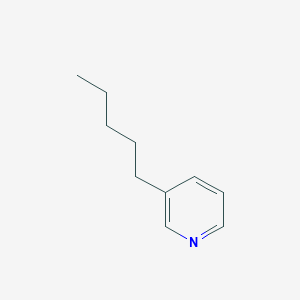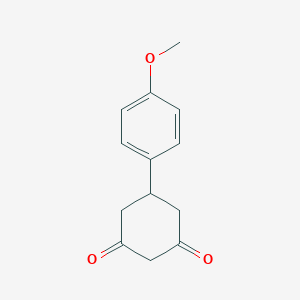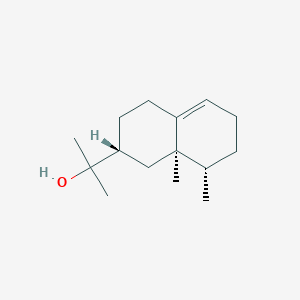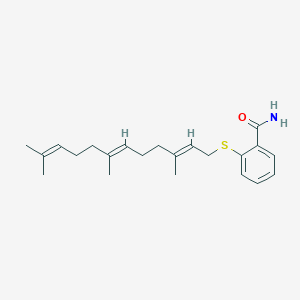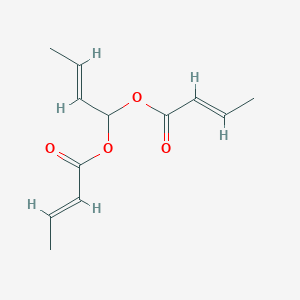
Crotylidene dicrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crotylidene dicrotonate (CDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of crotonic acid and has been found to exhibit unique properties that make it useful in various fields of study.
Aplicaciones Científicas De Investigación
Crotylidene dicrotonate has been found to have various applications in scientific research. One of its most significant uses is in the field of organic chemistry. Crotylidene dicrotonate can be used as a reagent in organic synthesis to create complex molecules. It has also been found to be useful in the synthesis of natural products and pharmaceuticals.
Crotylidene dicrotonate has also been studied for its potential use in cancer research. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, Crotylidene dicrotonate has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Crotylidene dicrotonate is not fully understood. However, studies have shown that Crotylidene dicrotonate can inhibit the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. Crotylidene dicrotonate has also been found to interact with proteins involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Crotylidene dicrotonate has been found to have various biochemical and physiological effects. In vitro studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and interact with proteins involved in inflammation. In vivo studies have shown that Crotylidene dicrotonate can reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Crotylidene dicrotonate in lab experiments is its versatility. Crotylidene dicrotonate can be used as a reagent in organic synthesis, making it useful in the creation of complex molecules. Additionally, Crotylidene dicrotonate has been found to have potential applications in cancer research and the treatment of inflammatory diseases.
However, there are also limitations to using Crotylidene dicrotonate in lab experiments. One of the main limitations is its toxicity. Crotylidene dicrotonate has been found to be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, Crotylidene dicrotonate is not readily available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for the study of Crotylidene dicrotonate. One potential area of research is the development of anti-cancer drugs based on Crotylidene dicrotonate. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research is the study of Crotylidene dicrotonate's anti-inflammatory properties. Crotylidene dicrotonate has been found to interact with proteins involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Finally, there is potential for the development of new synthetic methods using Crotylidene dicrotonate. The unique properties of Crotylidene dicrotonate make it a useful reagent in organic synthesis, and there is potential for the development of new synthetic methods based on Crotylidene dicrotonate.
Conclusion:
In conclusion, Crotylidene dicrotonate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties make it useful in organic synthesis, cancer research, and the treatment of inflammatory diseases. While there are limitations to using Crotylidene dicrotonate in lab experiments, there is potential for the development of new therapies and synthetic methods based on this compound. Further research is needed to fully understand the mechanism of action of Crotylidene dicrotonate and to explore its potential applications in scientific research.
Métodos De Síntesis
Crotylidene dicrotonate can be synthesized through the reaction of crotonic acid with dicyclopentadiene. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is purified through a series of processes including recrystallization and chromatography.
Propiedades
Número CAS |
10141-07-8 |
|---|---|
Nombre del producto |
Crotylidene dicrotonate |
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+ |
Clave InChI |
BADIPRCUJPQNIE-OTWDQPKHSA-N |
SMILES isomérico |
C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C |
SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
SMILES canónico |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



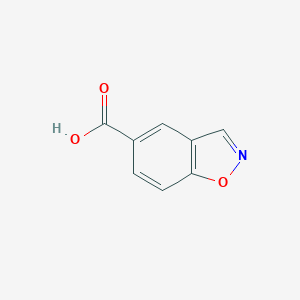
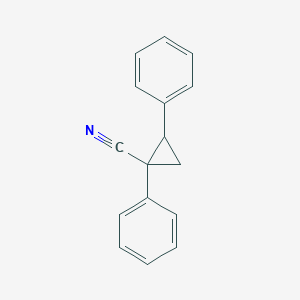

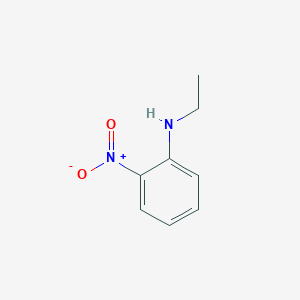
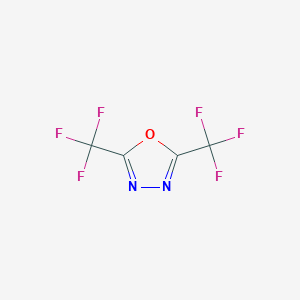
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
